Senicapoc (ICA-17043) is a novel Gardos channel blocker. It is being investigated for the treatment of sickle cell disease. Senicapoc is an orally bioavailable inhibitor of the calcium-activated potassium channel KCa3.1 (Gardos channel; KCNN4; IK-1; SK4), with potential anti-inflammatory and immunomodulatory activities. Upon oral administration, senicapoc targets, binds to and inhibits KCa3.1. KCa3.1 regulates membrane potential and calcium signaling in a variety of cells including erythrocytes, activated T and B cells, macrophages, microglia, vascular endothelium, epithelia, and proliferating vascular smooth muscle cells and fibroblasts. The inhibition of KCa3.1 may prevent erythrocyte dehydration in sickle cell disease, reduce fluid secretion, fluid retention and inflammation in the lungs in acute respiratory distress syndrome (ARDS), and reduce inflammation and immune responses in various other diseases such as neuroinflammation in Alzheimer's disease. Senicapoc exhibits good brain penetration.
Related Compounds
Clotrimazole
Compound Description: Clotrimazole is an antifungal medication commonly used to treat fungal infections. Beyond its antifungal properties, research has explored its potential as a potassium channel blocker, particularly for its inhibitory effects on the IK channel (KCa3.1), the same channel targeted by Senicapoc. [] Studies have shown that Clotrimazole can induce a decrease in cell viability and migration in both melanoma and pancreatic cancer cell lines, regardless of the expression levels of the IK channel. []
Relevance: This research suggests that Clotrimazole's effects on cancer cells might not solely depend on the presence of the IK channel on the plasma membrane but could involve off-target effects on other cellular targets or the blockade of IK channels within intracellular compartments. [] This finding is relevant to the understanding of Senicapoc's mechanism of action, as it highlights the potential for off-target effects of potassium channel blockers in cancer cells.
Nifedipine
Compound Description: Nifedipine is a calcium channel blocker commonly prescribed to manage conditions like high blood pressure and angina. [] Research utilizing the Rosetta molecular modeling suite, which was employed to investigate KCa3.1 channel inhibition, revealed a distinct binding site for Nifedipine in the fenestration region of the KCa3.1 channel, unlike the pore-blocking mechanism observed with Senicapoc. []
Relevance: Electrophysiology experiments and site-directed mutagenesis studies confirmed these computational predictions. [] These findings suggest that Nifedipine, while not a direct pore blocker like Senicapoc, might exert its effects by stabilizing the channel in a non-conducting state or by interfering with the channel's gating mechanism.
Compound Description: TRAM-34 is a selective and potent blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] Molecular modeling studies have been employed to elucidate the mechanism of action of TRAM-34, suggesting that it blocks ion conduction by directly occupying the site within the channel pore that would normally be occupied by potassium ions. []
Relevance: This mechanism of action is similar to that of Senicapoc, which also acts as a pore blocker of the KCa3.1 channel. [] The understanding of TRAM-34's binding interactions provides valuable insights for designing and developing more effective and selective KCa3.1 channel blockers for various therapeutic applications.
Compound Description: SKA-31 is a compound known to activate KCa2.3 and KCa3.1 channels. [] Studies have explored its potential in mitigating atherosclerosis, a condition linked to hyperlipidemia and endothelial dysfunction, by enhancing endothelium-dependent vasodilation. []
Relevance: SKA-31 serves as a contrasting agent to Senicapoc, which is a KCa3.1 channel blocker. Research in a mouse model of atherosclerosis demonstrated that, unlike Senicapoc, SKA-31 administration improved aortic endothelial function without significantly affecting atherosclerotic lesion density. []
Compound Description: NS6180 is a selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] This compound is recognized for its potential as a therapeutic agent for conditions where KCa3.1 channels are implicated, including autoimmune diseases and fibrosis. []
Relevance: Similar to Senicapoc, NS6180 acts as a pore blocker of the KCa3.1 channel. [] Molecular modeling studies have been conducted to gain insights into the binding interactions and mechanism of NS6180's inhibitory action on the KCa3.1 channel, highlighting its potential for structure-based drug design. []
Compound Description: 4-phenyl-pyran is a compound that has been investigated for its potential to inhibit the KCa3.1 channel. [] Molecular modeling using the Rosetta software predicted a receptor site for 4-phenyl-pyran within the pore lumen of the KCa3.1 channel. [] This prediction was further validated through site-directed mutagenesis experiments and electrophysiology studies. []
Relevance: Unlike Nifedipine, 4-phenyl-pyran functions as a pore blocker, similar to Senicapoc and TRAM-34, directly inhibiting ion conduction through the channel. [] These findings provide evidence for a classical pore-blocking mechanism of action for 4-phenyl-pyran in the context of KCa3.1 channel inhibition.
GsMTx-4, ω-agatoxin TK, NS309
Compound Description: GsMTx-4 is a peptide known to inhibit the mechanosensitive ion channel Piezo1. ω-agatoxin TK is a selective inhibitor of the CaV2.1 channel, also known as the P/Q-type calcium channel. NS309 is a compound recognized for its ability to activate the Gardos channel (KCa3.1) and mimic the effects of gain-of-function mutations in this channel. []
Relevance: These compounds, alongside Senicapoc, a KCa3.1 inhibitor, and TRAM-34, another KCa3.1 inhibitor, were employed in a study focusing on the intricate interplay between KCa3.1, CaV2.1, and Piezo1 in red blood cells (RBCs). [] This research aimed to explore the observation of increased intracellular calcium levels in patients with Gardos channelopathy, a condition characterized by mutations in the KCa3.1 gene. [] The combined use of these pharmacological agents helped elucidate a potential mechanistic explanation for the increased calcium levels in RBCs.
The study's findings suggested that KCa3.1 activity, potentially amplified by NS309, might lead to fluctuations in RBC membrane potential. [] These fluctuations, in turn, could activate the CaV2.1 channel, facilitating calcium entry into the RBCs. [] Furthermore, Piezo1 activity appeared to modulate this interplay, with a closed Piezo1 channel favoring the KCa3.1-CaV2.1 interaction. [] Conversely, Piezo1 openings appeared to dampen membrane potential fluctuations, thereby limiting CaV2.1 activity. [] These findings underscore the complexity of ion channel interactions in RBCs and their potential implications in Gardos channelopathy.
Classification and Source
Senicapoc is classified as a small molecule and belongs to the category of potassium channel blockers. Its chemical name is N-(4-bromophenyl)-N'-(4-fluorophenyl)-N,N-dimethylurea, and it is also known by its developmental code ICA-17043. The compound was initially developed as a therapeutic agent for sickle cell disease by targeting the KCa3.1 channel, which plays a crucial role in regulating intracellular calcium levels and cellular excitability.
Synthesis Analysis
The synthesis of senicapoc involves several steps that can be categorized into two main approaches: traditional synthesis and radiolabeling for imaging studies.
Traditional Synthesis
The traditional synthesis of senicapoc begins with the protection of 4-bromophenol using tert-butyldiphenylsilyl chloride. The protected compound is then reacted with n-butyllithium to form a lithiated intermediate, which is subsequently trapped with 4-fluorobenzophenone to yield a tertiary alcohol. This alcohol is converted into a nitrile using trimethylsilyl cyanide and catalytic indium chloride. Finally, hydrolysis of the nitrile leads to the formation of senicapoc.
Radiolabeling Synthesis
Molecular Structure Analysis
Senicapoc has a complex molecular structure characterized by the presence of multiple aromatic rings and functional groups that contribute to its biological activity. The core structure consists of a triarylacetamide framework, which is essential for its interaction with the KCa3.1 channel. The molecular formula for senicapoc is C15H14BrF1N2O.
Structural Data
Molecular Weight: 327.19 g/mol
Melting Point: Not extensively documented but stable under various conditions.
Functional Groups: Includes bromine, fluorine, and urea moieties that are critical for its pharmacological effects.
Chemical Reactions Analysis
Senicapoc participates in various chemical reactions primarily related to its synthesis and modification. Key reactions include:
Nitrile Hydrolysis: Converts nitrile intermediates into amides or acids under basic conditions.
Fluorination: Involves the introduction of fluorine isotopes for radiolabeling purposes.
Click Chemistry: Utilized for synthesizing fluorescent probes based on senicapoc's structure.
These reactions are crucial for developing derivatives that can be used in both therapeutic settings and as imaging agents.
Mechanism of Action
Senicapoc exerts its pharmacological effects primarily through selective inhibition of the KCa3.1 channel. By blocking this channel, senicapoc reduces calcium-dependent potassium currents, leading to decreased cellular excitability and altered signaling pathways associated with various diseases, including sickle cell disease and certain cancers.
Mechanistic Insights
IC50 Value: Senicapoc has an IC50 value of approximately 11 ± 2 nM against KCa3.1 channels, indicating high potency.
Impact on Cellular Function: Inhibition of KCa3.1 channels affects smooth muscle contraction and neuronal signaling, which can have therapeutic implications in conditions such as asthma and hypertension.
Physical and Chemical Properties Analysis
Senicapoc exhibits several notable physical and chemical properties:
Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Stability: Stable under standard laboratory conditions but may decompose under extreme temperatures or in the presence of strong bases.
Spectroscopic Characteristics: Can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
Applications
Senicapoc has potential applications across various scientific domains:
Therapeutics: Primarily investigated for treating sickle cell disease by preventing hemolysis associated with increased potassium ion efflux.
Imaging Agents: Radiolabeled derivatives are being explored for use in PET imaging to visualize KCa3.1 channel activity in vivo, which could aid in cancer diagnosis and treatment monitoring.
Research Tool: Used in studies investigating the role of KCa3.1 channels in different physiological processes and diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SUN-K0706, also known as K0706, is a potent and orally active Bcr-Abl kinase inhibitor. K0706 selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the ‘gatekeeper’ resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, a threonine (T) to isoleucine (I) amino acid substitution at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents, and its expression is associated with poor prognosis.
Suprafenacine is an inhibitor of tubulin polymerization (IC50 = 0.38 μM) with anticancer activity. It inhibits the proliferation of HeLa, Jurkat, SNU-16, MDA-MB-231, A549, SH-SY5Y, HCT15, and KB-3-1 cells (IC50s = 83-381.2 nM) and P-glycoprotein-enriched KB-VI cells (IC50 = 215.7 nM). Suprafenacine (10 μM) increases phosphorylation of JNK and Bcl-2 and induces apoptosis and cell cycle arrest at the G2/M phase in HeLa cells. Suprafenacine (20 mg/kg) reduces tumor growth in an HCT15 colon adenocarcinoma mouse xenograft model. Suprafenacine is a novel cell permeable selective inhibitor of cancer cell proliferation, binding microtubules at the colchicine-binding site and inhibiting polymerization, leading to G2/M cell cycle arrest and cell death via a mitochondria-mediated apoptotic pathway.
Sunitinib is a member of pyrroles and a monocarboxylic acid amide. It has a role as an angiogenesis inhibitor, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, a vascular endothelial growth factor receptor antagonist, an immunomodulator and a neuroprotective agent. It is functionally related to a 3-methyleneoxindole. Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. On January 26, 2006, the agent was formally approved by the US FDA for the indications of treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). For these purposes, sunitinib is generally available as an orally administered formulation. Sunitinib inhibits cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3. Sunitinib is a Kinase Inhibitor. The mechanism of action of sunitinib is as a Protein Kinase Inhibitor. Sunitinib is multi-specific tyrosine kinase receptor inhibitor that is used in the therapy of gastrointestinal stromal tumors and advanced renal cell carcinoma. Sunitinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury. Sunitinib is a natural product found in Penicillium terrestre and Penicillium solitum with data available. Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. An indole and pyrrole derivative that inhibits VEGFR-2 and PDGFR BETA RECEPTOR TYROSINE KINASES. It is used as an antineoplastic agent for the treatment of GASTROINTESTINAL STROMAL TUMORS, and for treatment of advanced or metastatic RENAL CELL CARCINOMA. See also: Sunitinib Malate (has salt form).
Suplatast is an antiallergic agent. It inhibits IL-4 and IL-5 production in conalbumin-stimulated D10.G4.1 murine T helper 2 (Th2) cells in a concentration-dependent manner. Suplatast (100 mg/kg) inhibits ovalbumin-induced increases in eosinophil and total cell numbers, as well as IL-4, IL-5, and IL-13, but not IFN-γ, levels in bronchoalveolar lavage fluid (BALF) in an ovalbumin-sensitized mouse model of asthma. It also inhibits ovalbumin-induced increases in ovalbumin-specific IgE in serum and bronchial hyperresponsiveness to methacholine in the ovalbumin-sensitized mouse model of asthma. Suplatast Tosilate is a novel capsular anti-asthmatic agent that suppresses both IgE production, IL-4 and IL-5 synthesis with IC50 above 100 μM. Suplatast tosilate has an inhibitory effect on antibody production in isolated mouse splenic and human peripheral blood B cells with IC50 >100 nM. Suplatast tosilate inhibits mouse and human cytokine production, IFN-γ, IL-2, IL-4, IL-5 and IL-10 with an IC50 >100 nM. Suplatast tosilate (100 mg/kg/100 μL) significantly reduces the number of total cells and eosinophils in BALF (around -40%) and almost completely inhibits the development of antigen-induced BHR. Histological findings confirm the reduction of submucosal cell infiltration in the lung, and disclose the marked inhibition of bronchial epithelial cell damage. Ovalbumin-specific IgE is slightly but significantly reduced. The levels of IL-4, IL-5 and IL-13 in BALF are significantly decreased in mice treated with Suplatast tosilate compared to those in untreated mice.
Suprofen is an aromatic ketone that is thiophene substituted at C-2 by a 4-(1-carboxyethyl)benzoyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antirheumatic drug, a peripheral nervous system drug and a drug allergen. It is a member of thiophenes, a monocarboxylic acid and an aromatic ketone. An ibuprofen-type anti-inflammatory analgesic and antipyretic. It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic. It is no longer approved for use in the United States. An IBUPROFEN-type anti-inflammatory analgesic and antipyretic. It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic.